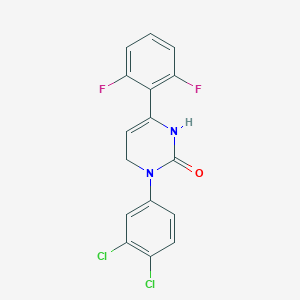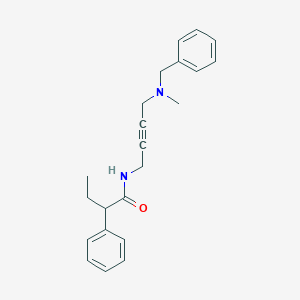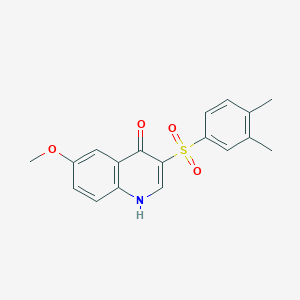![molecular formula C18H22N4 B2833112 N-(butan-2-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877798-39-5](/img/structure/B2833112.png)
N-(butan-2-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(butan-2-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a pyrimidine derivative. Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many of these derivatives possess promising anticancer activity .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives has been a hot topic in the pesticide field for many years because of their excellent biological activity . The synthesis of such amino derivatives often involves a chlorodeoxygenation step that proceeds with mediocre yields, followed by ipso-substitution of halogen .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 .Chemical Reactions Analysis
Pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides . The reactions with certain aminotriazoles gave mixtures of regioisomers: azolo[1,5-a]pyrimidin-7-amines and azolo[4,3-a]pyrimidin-5-amines .Physical And Chemical Properties Analysis
The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .科学的研究の応用
Pesticidal Activities:
This compound has been investigated for its pesticidal properties. In a study by Liu et al., a series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were designed and synthesized . These derivatives exhibited excellent insecticidal activity against various pests, including Mythimna separata (a moth), Aphis medicagini (an aphid), and Tetranychus cinnabarinus (a spider mite). Notably, compounds U7 and U8 demonstrated broad-spectrum insecticidal and fungicidal activity. The LC50 values for U7 and U8 against M. separata were 3.57 ± 0.42 mg/L and 4.22 ± 0.47 mg/L, respectively. Additionally, the EC50 values for U7 and U8 against Pseudoperonospora cubensis (a fungus) were 24.94 ± 2.13 mg/L and 30.79 ± 2.21 mg/L, respectively.
Fungicidal Activity:
Apart from insecticidal properties, this compound also exhibits fungicidal activity. The same study found that it was effective against P. cubensis. The compound’s mode of action and structure–activity relationships were explored, providing valuable insights for further optimization .
Biocatalytic Applications:
While not directly related to the compound itself, it’s worth noting that reductive amination reactions can be catalyzed using native amine transaminases. For example, semi-preparative scale-up experiments successfully synthesized (S)-butan-2-amine and (S)-1-methoxypropan-2-amine (also known as “(S)-MOIPA”) using this approach .
作用機序
特性
IUPAC Name |
N-butan-2-yl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c1-5-12(2)19-16-11-13(3)20-18-17(14(4)21-22(16)18)15-9-7-6-8-10-15/h6-12,19H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSFCGAWYPYZKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2833029.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2833031.png)


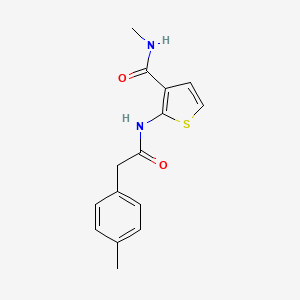
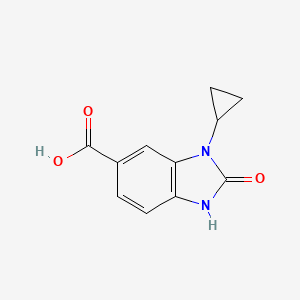
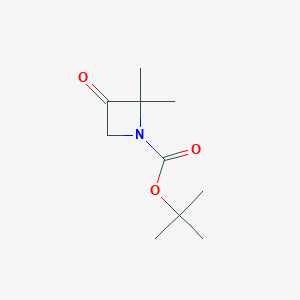
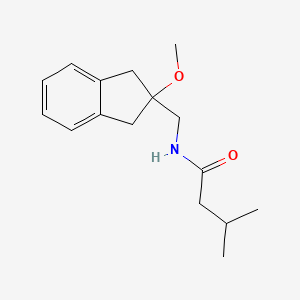
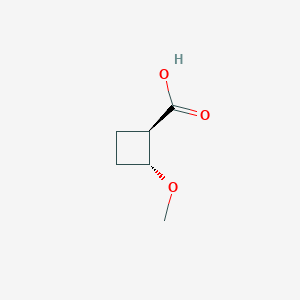
![4-[3-(Difluoromethoxy)phenyl]oxan-4-amine;hydrochloride](/img/structure/B2833043.png)
![N-(1,3-benzodioxol-5-yl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2833044.png)
